PEG13 Spacer Extended Length vs. PEG4 and PEG8: Quantitative Impact on PROTAC Ternary Complex Geometry
Bis-Propargyl-PEG13 provides a PEG13 spacer of approximately 13 ethylene oxide repeat units (EO units), corresponding to an extended chain length of approximately 40-45 Å . This contrasts with shorter bis-propargyl-PEG homologs: Bis-Propargyl-PEG4 (MW 226.27, 4 EO units, ~14-16 Å extended) and Bis-Propargyl-PEG8 (8 EO units, ~28-32 Å extended) . The PEG13 spacer length falls within the empirically optimal range (12-20 EO units) identified in systematic PROTAC linker optimization studies, where linkers shorter than 10 EO units frequently fail to induce ternary complex formation due to steric hindrance between E3 ligase and target protein surfaces [1].
| Evidence Dimension | PEG spacer extended chain length |
|---|---|
| Target Compound Data | Bis-Propargyl-PEG13: 13 EO units; MW 622.75; extended length ~40-45 Å |
| Comparator Or Baseline | Bis-Propargyl-PEG4: 4 EO units; MW 226.27; extended length ~14-16 Å; Bis-Propargyl-PEG8: 8 EO units; extended length ~28-32 Å |
| Quantified Difference | PEG13 is approximately 3.25× longer than PEG4 and 1.6× longer than PEG8 (by EO unit count) |
| Conditions | Calculated based on PEG monomer extended length (~3.5 Å per EO unit) per PROTAC linker design literature |
Why This Matters
Linker length directly determines whether PROTAC can achieve productive ternary complex geometry; PEG13 occupies the empirically validated optimal range for protein-protein distance bridging.
- [1] Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. Table 2: Summary of linker lengths and degradation activity for representative PROTACs. View Source
